8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzothiazole moiety and the spirocyclic framework contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole precursor, which can be synthesized through the cyclization of 2-aminothiophenol with acetic acid derivatives. The spirocyclic framework is then constructed through a series of condensation reactions involving appropriate amines and carbonyl compounds under controlled conditions, such as refluxing in organic solvents like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress through techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Chemical Reactions Analysis
Types of Reactions
8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, modulating the activity of enzymes or receptors involved in various biological pathways. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure and exhibit similar chemical properties.
Spirocyclic compounds: Spiro[4.5]decane derivatives, such as spiro[4.5]decane-1,3-dione, have similar spirocyclic frameworks and are studied for their unique structural and chemical characteristics.
Uniqueness
8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione stands out due to the combination of the benzothiazole moiety and the spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-3-2-4-10-11(9)16-14(22-10)19-7-5-15(6-8-19)12(20)17-13(21)18-15/h2-4H,5-8H2,1H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJUBQXZYHTMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCC4(CC3)C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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